Methyl 3-(2-cyclohexylethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate
Description
Methyl 3-(2-cyclohexylethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate is a complex organic compound belonging to the class of triazolopyridines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyridine ring, and a cyclohexylethyl group attached to the triazole ring. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Properties
IUPAC Name |
methyl 3-(2-cyclohexylethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-21-16(20)13-9-10-19-14(17-18-15(19)11-13)8-7-12-5-3-2-4-6-12/h12-13H,2-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEXDCDNKWJCWIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN2C(=NN=C2CCC3CCCCC3)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of methyl 3-(2-cyclohexylethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of enaminonitriles with benzohydrazides under microwave irradiation can yield triazolopyridines . This method is advantageous due to its catalyst-free and eco-friendly nature, providing good yields in a short reaction time.
Industrial production methods may involve the use of scalable and efficient synthetic routes, such as the oxidative functionalization of methyl-azaheteroarenes. This approach utilizes oxidative [4 + 1] annulation in the presence of iodine and dimethyl sulfoxide (DMSO) to produce triazolopyridines . The reaction conditions are optimized to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Methyl 3-(2-cyclohexylethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. The oxidative functionalization of sp3 C-H bonds in methyl-azaheteroarenes is a notable reaction, leading to the formation of triazolopyridine-quinoline linked diheterocycles . Common reagents used in these reactions include iodine, DMSO, and other oxidizing agents.
The compound can also participate in nucleophilic substitution reactions, where nucleophiles attack the electrophilic centers in the molecule. These reactions often require specific catalysts and reaction conditions to proceed efficiently. The major products formed from these reactions depend on the nature of the nucleophile and the reaction conditions employed.
Scientific Research Applications
Methyl 3-(2-cyclohexylethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new pharmaceuticals and agrochemicals.
In biology and medicine, triazolopyridines, including this compound, have shown potential as antiviral, antimicrobial, and anticancer agents . The compound’s ability to inhibit specific enzymes and interact with biological targets makes it a promising candidate for drug development. Additionally, it has applications in the study of molecular mechanisms and pathways involved in various diseases.
Mechanism of Action
The mechanism of action of methyl 3-(2-cyclohexylethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as c-Met kinase, which plays a crucial role in cell signaling and cancer progression . By binding to the active site of the enzyme, the compound prevents its activity, leading to the inhibition of downstream signaling pathways.
The compound’s structure allows it to form specific interactions with its targets, enhancing its binding affinity and selectivity. These interactions are crucial for its biological activity and therapeutic potential.
Comparison with Similar Compounds
Conclusion
This compound is a compound of significant interest in various fields of scientific research. Its unique structure and chemical properties make it a valuable intermediate in synthetic chemistry and a promising candidate for drug development. The compound’s ability to undergo various chemical reactions and its potential biological activities further highlight its importance in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
